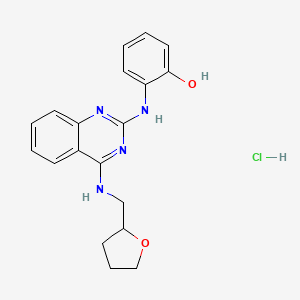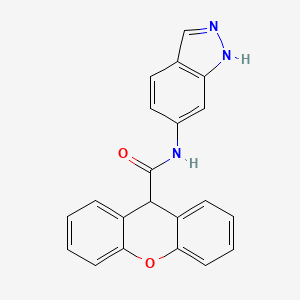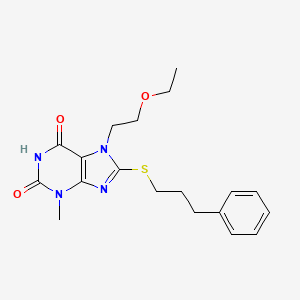
5-Amino-4,6-dichloronicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4,6-dichloronicotinonitrile is a chemical compound with the molecular formula C6H3Cl2N3 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of this compound and related compounds has been discussed in several studies . One method involves a ring-opening reaction of a macrocyclic compound with the aid of vicarious nucleophilic substitution of hydrogen (VNS) reaction conditions .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring with two chlorine atoms and one amino group attached . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .Applications De Recherche Scientifique
Synthèse des 2-amino-4,6-diphénylnicotinonitriles (APN)
Le 5-amino-4,6-dichloronicotinonitrile peut être utilisé dans la synthèse des 2-amino-4,6-diphénylnicotinonitriles (APN). Les APN sont des composés d'un intérêt considérable en raison de leur structure intrigante et de leurs diverses activités biologiques .
Cytotoxicité contre les lignées cellulaires du cancer du sein
Dans une étude, les APN, y compris le this compound, ont démontré une cytotoxicité contre les lignées cellulaires du cancer du sein. L'un des composés synthétisés a montré une cytotoxicité exceptionnelle, surpassant la puissance de la doxorubicine .
Propriétés photophysiques
Les spectres de fluorescence des APN synthétisés dans différents solvants révèlent des déplacements dépendant du solvant dans les valeurs maximales d'émission. Cela met en évidence l'influence de l'environnement du solvant sur leurs propriétés de fluorescence .
Analyse chimique quantique
Une analyse chimique quantique TD-DFT fournit des informations sur la structure électronique et le comportement de fluorescence des APN. Elle élucide les écarts d'énergie HOMO-LUMO, les valeurs d'électronégativité et les moments dipolaires, contribuant à une compréhension plus approfondie de leurs propriétés électroniques et de leur réactivité potentielle .
Développement de capteurs fluorescents
Les APN se sont avérés prometteurs en tant que capteurs fluorescents pour la surveillance des processus de photopolymérisation. Ils ont présenté une sensibilité plus élevée par rapport aux sondes disponibles dans le commerce et ont démontré leur capacité à accélérer les processus de photopolymérisation cationique .
Agents anticancéreux potentiels
Les résultats de l'étude fournissent des connaissances précieuses pour le développement des APN en tant qu'agents anticancéreux potentiels .
Mécanisme D'action
5-Amino-4,6-dichloronicotinonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. It has also been shown to inhibit the production of nitric oxide (NO), an important signaling molecule in the body. In addition, this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation and pain in animal models. It has also been shown to reduce the production of pro-inflammatory molecules in vitro. In addition, this compound has been shown to inhibit the growth of tumor cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
5-Amino-4,6-dichloronicotinonitrile is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively inexpensive and easy to synthesize. However, this compound is a relatively new compound, so there is still much to be learned about its pharmacological effects.
Orientations Futures
The potential therapeutic applications of 5-Amino-4,6-dichloronicotinonitrile are still being explored. Further research is needed to determine the optimal dosage and formulation of the compound for use in humans. Additionally, more research is needed to understand the mechanism of action of this compound and its effects on various disease states. Additionally, further research is needed to understand the biochemical and physiological effects of this compound on cells and tissues. Finally, further research is needed to understand the advantages and limitations of this compound for laboratory experiments.
Méthodes De Synthèse
5-Amino-4,6-dichloronicotinonitrile is synthesized from 5-amino-4,6-dichloropyridine (5-ADP) via a two-step reaction. The first step involves the reaction of 5-ADP with hydrochloric acid and sodium nitrite to form 5-amino-4,6-dichloronicotinic acid (5-ADNA). This reaction is carried out at room temperature. The second step involves the reaction of 5-ADNA with sodium hydroxide to form this compound. This reaction is carried out at elevated temperatures.
Propriétés
IUPAC Name |
5-amino-4,6-dichloropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-3(1-9)2-11-6(8)5(4)10/h2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNAYQGNCYNXQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2394994.png)

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394998.png)


![N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2395003.png)
![3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2395004.png)

![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2395006.png)




![Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2395016.png)
